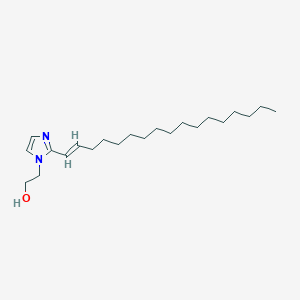
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
Vue d'ensemble
Description
Imidazoles are a type of heterocyclic compound. These are organic compounds that contain an imidazole ring, which consists of two nitrogen atoms and three carbon atoms. The imidazole ring is a key component of important biological compounds such as histidine and histamine .
Synthesis Analysis
The synthesis of imidazoles has been a subject of interest in recent years. There have been advances in the regiocontrolled synthesis of substituted imidazoles. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring contributes to the compound’s properties and reactivity .
Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They are particularly noted for their role in the formation of bonds during the synthesis process .
Physical And Chemical Properties Analysis
Imidazoles have a range of physical and chemical properties. For example, they have a density of 1.16, a refractive index of 1.55, and a boiling point of 316.49 °C . They are sensitive to air .
Applications De Recherche Scientifique
1. UV Light Harvesting and Biological Receptor Inhibitory Ability
A study analyzed the structural, nonlinear optical, electronic, and biological properties of various imidazole derivatives, including 1-(2-hydroxyethyl)imidazole. These compounds were examined for their effectiveness as UV photo-sensitizers and potential inhibitors for biological receptors like Glucanendo-1,6-beta-glucosidase and Protein-glutamatemethylesterase, suggesting applications in UV light harvesting and biological receptor inhibition (Al-Otaibi et al., 2020).
2. Acyclic Analogues of Purine and Imidazole Nucleosides
Research on hydroxyl-protected derivatives of imidazole derivatives, including those with a 2-hydroxyethyl substituent, led to the synthesis of acyclic analogues of imidazole nucleosides. These analogues were used in various cyclisation reactions, suggesting their potential in the development of novel nucleoside analogues and applications in medicinal chemistry (Parkin & Harnden, 1982).
3. Synthesis and Characterization for Electrochemical Applications
A study focused on the synthesis of a 1-(hydroxyethyl)-3-methylimidazolium ionic liquid, which shows high conductivity and thermal stability, suggesting its use as a polyelectrolyte in electrochemical applications. This highlights the potential of hydroxyethyl-imidazole derivatives in the field of electrochemistry (Chaker et al., 2016).
4. Corrosion Inhibition Properties
Imidazole derivatives, specifically those with heptadecenyl and hydroxyethyl substituents, have been synthesized and evaluated for their corrosion inhibition properties on carbon steel. These compounds showed significant inhibition activity, indicating their utility in corrosion prevention in industrial applications (Wahyuningrum et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(E)-heptadec-1-enyl]imidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-19,25H,2-15,20-21H2,1H3/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWIBRTVKTACC-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NC=CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NC=CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-heptadec-1-enyl]imidazol-1-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



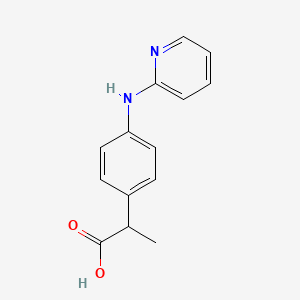
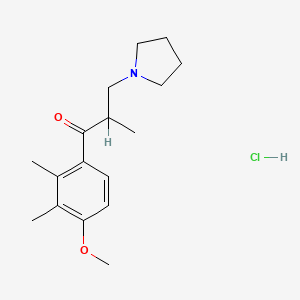
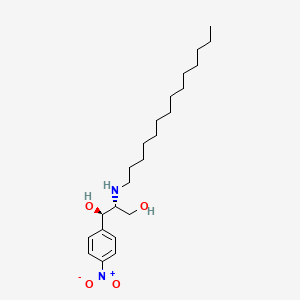

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
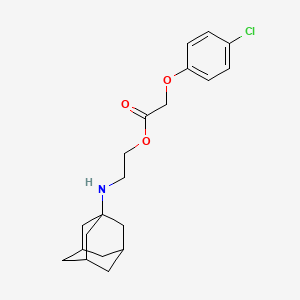
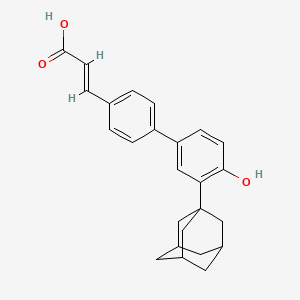
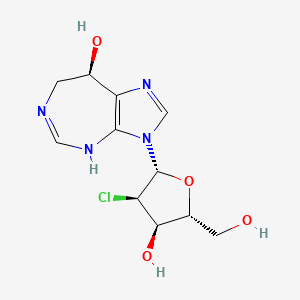

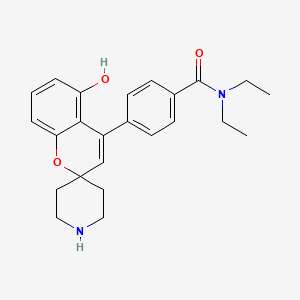
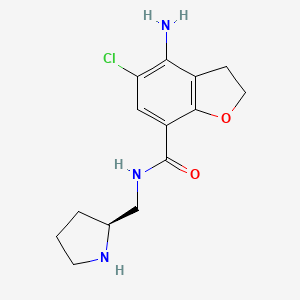
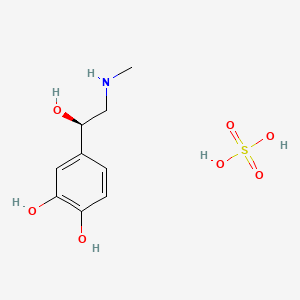
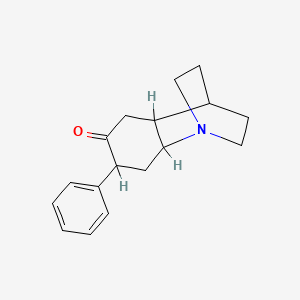
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)